Cas no 2091111-94-1 (1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole)
1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole, 1-(2-chloro-1,1-dimethylethyl)-
- 1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole
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- Inchi: 1S/C6H10ClN3/c1-6(2,3-7)10-5-8-4-9-10/h4-5H,3H2,1-2H3
- InChI Key: KSMXDXGJGIHONB-UHFFFAOYSA-N
- SMILES: N1(C(C)(C)CCl)C=NC=N1
1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267948-1.0g |
1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole |
2091111-94-1 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-267948-1g |
1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole |
2091111-94-1 | 1g |
$0.0 | 2023-09-11 |
1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole
Compound CAS No. 209111-94-1: 1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole
The compound with CAS No. 209111-94-1, known as 1-(1-chloro-2-methylpropan-2-yl)-1H-1,2,4-triazole, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in the five-membered ring structure. The presence of the chloroalkyl group (specifically, the chloro-isobutyl group) attached to the triazole ring introduces unique electronic and steric properties that make this compound highly functional in different chemical reactions and industrial processes.
Recent studies have highlighted the importance of triazole derivatives in the development of advanced materials, particularly in the field of coordination chemistry and metalloorganic frameworks (MOFs). The chloro-isobutyl substituent on the triazole ring has been shown to enhance the compound's ability to act as a ligand in metal coordination complexes. This property is particularly valuable in catalysis and sensing applications, where the ability to bind metal ions selectively is crucial. For instance, researchers have demonstrated that this compound can serve as a versatile ligand for copper(II) ions, forming stable complexes that exhibit excellent catalytic activity in oxidation reactions.
In addition to its role in coordination chemistry, 1-(chloro-isobutyl)-triazole has also been explored for its potential in pharmaceutical applications. The triazole ring is known for its ability to form hydrogen bonds and interact with biological molecules, making it a promising scaffold for drug design. Recent studies have focused on modifying the chloro-isobutyl group to improve the compound's bioavailability and selectivity for specific biological targets. For example, researchers have synthesized derivatives of this compound that exhibit potent anti-inflammatory activity by targeting specific enzyme pathways involved in inflammation.
The synthesis of CAS No. 209111-94-1 typically involves a multi-step process that combines nucleophilic substitution and cyclization reactions. The starting material is often a chlorinated alkane, such as chloro-isobutane, which undergoes substitution with an azide or hydroxylamine derivative to form the triazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an environmental perspective, understanding the behavior of chloro-isobutyl triazoles in natural systems is critical due to their potential use in agrochemicals and industrial chemicals. Studies have shown that these compounds can undergo biodegradation under certain conditions, although their persistence in soil and water systems requires further investigation. Regulatory agencies are increasingly focusing on assessing the ecological impact of such compounds to ensure their safe use in agricultural and industrial applications.
In conclusion, CAS No. 209111-94-1 (chloro-isobutyl triazole) represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties make it an attractive candidate for further research and development in areas ranging from materials science to pharmacology. As new insights into its structure-function relationships emerge, this compound is expected to play an even more significant role in advancing technological innovations while maintaining sustainability considerations.
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